Pirenzepine monohydrochloride

Description

Historical Context of Muscarinic Receptor Antagonism Research

The study of muscarinic receptor antagonism has deep roots, originating from the use of plant-derived alkaloids. For centuries, compounds like atropine (B194438) and scopolamine (B1681570) were known for their potent anticholinergic effects. cam.ac.ukpnas.org In a research context, these substances were instrumental in establishing the existence and physiological importance of the parasympathetic nervous system, which is modulated by the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com

Early research utilized these non-selective antagonists to block the effects of acetylcholine across various tissues, including smooth muscle, cardiac muscle, and glands. mdpi.comnih.gov Atropine, for example, competitively inhibits acetylcholine at postganglionic muscarinic sites. nih.gov However, the utility of these early tools was limited by their lack of specificity. They bound with high affinity to all known muscarinic receptors, making it impossible to attribute a physiological response to a particular receptor subtype. nih.gov This non-selectivity meant that while researchers could demonstrate a general muscarinic blockade, they could not dissect the specific roles that different receptor populations might play, even within the same organ. This fundamental challenge highlighted the need for more selective pharmacological probes to unravel the complexities of the muscarinic system.

Conceptual Advancement in Muscarinic Receptor Subtype Differentiation

The monolithic view of muscarinic receptors began to change with the advent of more sophisticated research techniques, particularly radioligand binding studies. revvity.com These methods led to the groundbreaking discovery that muscarinic receptors were not a single entity but a family of distinct subtypes. wikipedia.org Initially, pharmacological studies distinguished between M1 and M2 receptors. wikipedia.org Subsequent molecular cloning and characterization efforts expanded this family to five distinct subtypes, designated M1 through M5. wikipedia.orgnih.gov

This differentiation was a critical conceptual leap, revealing a new layer of complexity and potential for therapeutic targeting. Researchers found that these subtypes have different tissue distributions and are coupled to different intracellular signaling pathways. wikipedia.orgnih.gov For instance, M1, M3, and M5 receptors primarily couple to Gq proteins, stimulating phosphoinositide breakdown, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. wikipedia.orgdrugbank.com

The development of subtype-selective antagonists was both a result and a driver of this conceptual advancement. The high degree of conservation in the acetylcholine binding site across subtypes made creating selective drugs a significant challenge. pnas.orgacs.org A compound that could preferentially bind to one subtype over the others was needed to functionally validate the cloned receptors and explore their unique physiological roles.

Pirenzepine (B46924) Monohydrochloride as a Seminal Research Tool for Receptor Characterization

Pirenzepine emerged as a landmark compound in this new era of muscarinic research. patsnap.com Unlike older antagonists, pirenzepine exhibited marked selectivity, binding with significantly higher affinity to the M1 receptor subtype compared to M2 and M3 receptors. wikipedia.orgpatsnap.com This property made pirenzepine monohydrochloride an invaluable chemical tool for distinguishing M1 receptors from other subtypes in native tissues and experimental preparations. wikipedia.orgatsjournals.org

The availability of radiolabeled pirenzepine, specifically [N-Methyl-³H]-Pirenzepine, was a major boon for quantitative pharmacology. revvity.com Researchers utilized it extensively in competitive binding assays to:

Determine the density of M1 receptors (Bmax) in various tissues. revvity.com

Calculate the binding affinity (Kd) of pirenzepine and other compounds for the M1 receptor. revvity.com

Establish the inhibitor constants (Ki) of new molecules, quantifying their selectivity profile. revvity.com

Research studies employed pirenzepine to functionally characterize muscarinic receptor subtypes in diverse physiological systems. For example, a study on the human forearm's vascular bed used pirenzepine to investigate its role in cholinergic vasodilation, helping to establish the predominant role of the M3 subtype in that specific response. ahajournals.org Another investigation used pirenzepine to identify an inhibitory M1-receptor subtype on human bronchial mast cells, contributing to the understanding of cholinergic control of histamine (B1213489) release. atsjournals.org Further research using advanced fluorescence spectroscopy techniques demonstrated that the binding of pirenzepine could promote the dimerization of M1 receptors, revealing insights into the molecular dynamics of receptor activation and signaling. nih.gov

The selectivity profile of pirenzepine has been quantified in numerous studies. Its affinity for various muscarinic receptor subtypes provides a clear example of its utility in receptor classification.

Table 1: Pirenzepine Affinity Constants at Human Cloned Muscarinic Receptors Data sourced from a study on muscarinic control of histamine release. atsjournals.org

| Receptor Subtype | Negative Log Inhibition Constant (pKi) |

|---|---|

| M1 | 8.2 |

| M2 | 6.6 |

| M3 | 6.8 |

| M4 | 7.4 |

A comparative study in the human forearm further illustrates pirenzepine's intermediate affinity relative to other antagonists, which was crucial for receptor subtype characterization in vivo.

Table 2: Comparative Antagonist Affinity Constants (pA₂) in Human Forearm Vasculature Data sourced from an in vivo characterization of vasodilating muscarinic-receptor subtypes. ahajournals.org

| Antagonist | Selectivity | Apparent pA₂ Value |

|---|---|---|

| Atropine | Non-selective | 8.03 ± 0.03 |

| Pirenzepine | M1 Selective | 6.71 ± 0.08 |

| AF-DX 116 | M2 Selective | 5.32 ± 0.05 |

Through these and other foundational studies, this compound secured its place as a seminal pharmacological tool, enabling a more precise dissection of the muscarinic system than was previously possible and laying the groundwork for the development of even more selective molecular probes.

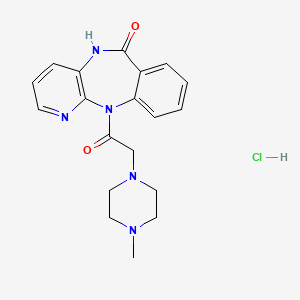

Structure

3D Structure of Parent

Properties

CAS No. |

93173-05-8 |

|---|---|

Molecular Formula |

C19H22ClN5O2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |

InChI Key |

AFBSBOBDKXETKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |

Related CAS |

93173-05-8 |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Pirenzepine Monohydrochloride

Muscarinic Receptor Subtype Selectivity Profile of Pirenzepine (B46924) Monohydrochloride

Pirenzepine's interaction with the five subtypes of muscarinic receptors (M1-M5) is not uniform. This selectivity is the foundation of its specific pharmacological effects.

High Affinity for M1 Muscarinic Receptors

Pirenzepine exhibits a pronounced high affinity for the M1 muscarinic receptor subtype. patsnap.comatsjournals.orgatsjournals.orgdergipark.org.trnih.gov This selectivity is a key feature that distinguishes it from other antimuscarinic agents. patsnap.comnih.gov The M1 receptors are notably present in the cerebral cortex and autonomic ganglia. frontiersin.orgnih.gov Studies have consistently demonstrated that pirenzepine binds with significantly greater potency to M1 receptors compared to other muscarinic subtypes. atsjournals.orgatsjournals.orgdergipark.org.tr This high affinity for M1 receptors is responsible for its primary mechanism of action in reducing gastric acid secretion, as these receptors are involved in the neural regulation of parietal cells in the stomach. patsnap.comnih.gov Research using radioligand binding assays has confirmed that pirenzepine can differentiate between muscarinic receptor subtypes, with a clear preference for the M1 site. nih.govnih.govkoreascience.kr

Differential Binding to M2, M3, M4, and M5 Muscarinic Receptors

In contrast to its high affinity for the M1 receptor, pirenzepine displays lower affinity for the M2, M3, M4, and M5 muscarinic receptor subtypes. atsjournals.orgatsjournals.org Its affinity for M2 and M3 receptors, which are predominantly found in the heart and smooth muscle/glandular tissue respectively, is considerably weaker. nih.govnih.gov Specifically, studies have shown that pirenzepine's affinity for M2 and M3 receptors is low. nih.gov

Pirenzepine also demonstrates an intermediate to low affinity for the M4 receptor. atsjournals.orgatsjournals.orgfrontiersin.org While it has a higher affinity for M4 receptors than for M2 and M3 receptors, it is still substantially lower than its affinity for the M1 subtype. atsjournals.orgnih.gov The affinity for the M5 receptor is also characterized as intermediate. capes.gov.br This differential binding profile, with marked preference for M1 over M2, M3, M4, and M5 subtypes, underscores its functional selectivity. atsjournals.orgnih.gov

Pharmacological Distinction from Non-Selective Antimuscarinics

The selective nature of pirenzepine's binding to M1 receptors distinguishes it pharmacologically from non-selective antimuscarinic agents like atropine (B194438). nih.govnih.gov Atropine exhibits nearly equal affinity for all five muscarinic receptor subtypes, leading to a broad range of effects and potential side effects. dergipark.org.trnih.govnih.gov In contrast, pirenzepine's targeted action on M1 receptors allows for more specific therapeutic effects, such as the inhibition of gastric acid secretion, with fewer of the classic anticholinergic side effects like dry mouth, blurred vision, or urinary retention at clinically effective doses. patsnap.comnih.govmedscape.com

This selectivity profile means that pirenzepine can antagonize functional responses mediated by the M1 subtype more potently than those mediated by other subtypes. nih.govcapes.gov.br For example, it is more effective at inhibiting M1-receptor mediated ganglionic responses than at blocking peripheral muscarinic responses in the heart (M2) or smooth muscle (M3). nih.govcapes.gov.br This property is not common among all antimuscarinics, making pirenzepine a valuable tool for classifying muscarinic receptor subtypes and for therapeutic applications where M1 receptor blockade is desired. nih.govgmch.gov.in

Quantitative Ligand Binding Characterization of Pirenzepine Monohydrochloride

The precise characterization of pirenzepine's interaction with muscarinic receptors is achieved through quantitative ligand binding studies, which provide detailed information about its affinity and selectivity.

Methodologies for Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique for studying the interaction of ligands like pirenzepine with their receptors. nih.gov These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. For muscarinic receptors, tritiated ([³H]) versions of potent antagonists such as [³H]N-methylscopolamine (NMS), [³H]quinuclidinyl benzilate (QNB), or even [³H]pirenzepine itself are commonly used. nih.govkoreascience.krguidetopharmacology.orgrevvity.com

The basic principle involves incubating membrane preparations from tissues or cells expressing the target receptors with the radioligand. nih.govscispace.com To determine the affinity of a non-radiolabeled compound like pirenzepine, competition binding experiments are performed. nih.govguidetopharmacology.org In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (pirenzepine). By measuring the displacement of the radioligand by pirenzepine, its affinity for the receptor can be determined. nih.govkoreascience.kr The separation of the receptor-bound radioligand from the free radioligand is a critical step and is often achieved by rapid filtration or centrifugation. scispace.com

Determination of Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki)

The data from radioligand binding assays are used to calculate key quantitative parameters that describe the ligand-receptor interaction, namely the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). revvity.com

The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. pharmacologycanada.org A lower Kd value indicates a higher affinity of the ligand for the receptor. pharmacologycanada.org For pirenzepine, Kd values can be determined directly in saturation binding experiments using [³H]pirenzepine. nih.gov

The inhibition constant (Ki) is determined from competition binding experiments and represents the affinity of the competing unlabeled ligand (pirenzepine) for the receptor. univie.ac.at It is calculated from the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay. univie.ac.at

Studies have consistently reported Ki values that reflect pirenzepine's selectivity. For the M1 receptor, pirenzepine exhibits low nanomolar Ki values. atsjournals.orgnih.govkoreascience.kr In contrast, the Ki values for M2, M3, and M4 receptors are significantly higher, indicating lower affinity. atsjournals.orgatsjournals.org

Table 1: Pirenzepine Affinity (Ki) for Human Muscarinic Receptor Subtypes This table presents representative pKi values (the negative logarithm of the Ki value) for pirenzepine at the five human muscarinic receptor subtypes, compiled from various studies. A higher pKi value corresponds to a higher binding affinity.

| Receptor Subtype | pKi Value | Reference |

| M1 | 8.2 | atsjournals.org |

| M2 | 6.6 | atsjournals.org |

| M3 | 6.8 | atsjournals.org |

| M4 | 7.4 | atsjournals.org |

| M5 | Intermediate Affinity | capes.gov.br |

Intracellular Signaling Pathways Modulated by this compound

Impact on G Protein-Coupled Receptor Signaling Cascades

Pirenzepine, as an antagonist of muscarinic acetylcholine (B1216132) receptors (which are G protein-coupled receptors or GPCRs), modulates a variety of intracellular signaling cascades. sigmaaldrich.comphysiology.orgbiomolther.org The specific pathways affected depend on the muscarinic receptor subtype being antagonized. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling. acnp.org In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase and modulate ion channel activity. acnp.orgsigmaaldrich.com

By selectively blocking M1 receptors, pirenzepine can inhibit signaling pathways associated with this subtype. For example, in tissues where M1 receptors are prevalent, pirenzepine can block the Gq/11-mediated cascade. acnp.org Recent research has also uncovered a novel mechanism of action for pirenzepine, suggesting it can act as a positive modulator of Kv7 (M-type) potassium channels. nih.gov This effect is thought to be mediated through its antagonism of M1 receptors, which normally suppress the M-current. nih.gov Furthermore, studies have shown that long-term treatment with pirenzepine can activate a biased β-arrestin-dependent ERK-CREB signaling cascade, which is independent of G protein signaling. nih.gov

Effects on Adenylate Cyclase Activity

Pirenzepine's effect on adenylate cyclase activity is primarily indirect, occurring through its antagonism of muscarinic receptor subtypes coupled to the inhibition of this enzyme. The M2 and M4 muscarinic receptors are known to couple to Gi proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. acnp.orgsigmaaldrich.com

Studies have shown that in tissues where M2 or M4 receptors are functionally linked to adenylate cyclase, pirenzepine can antagonize the inhibitory effect of muscarinic agonists. However, the potency of pirenzepine in this regard is generally low, consistent with its lower affinity for M2 and M4 receptors compared to M1 receptors. acnp.orgnih.gov For instance, in the rat heart, where M2 receptors predominate and inhibit adenylate cyclase, pirenzepine is a weak antagonist. nih.gov Similarly, in the corpus striatum, the muscarinic inhibition of adenylate cyclase is relatively insensitive to pirenzepine, suggesting the involvement of non-M1 receptors. nih.gov In rat brain myelin, where both M1 and M2 receptors are present, muscarinic agonists inhibit adenylate cyclase, and this inhibition is blocked by the general muscarinic antagonist atropine. jneurosci.org

Influence on Phosphoinositide Hydrolysis

Pirenzepine has a significant influence on phosphoinositide hydrolysis, a key signaling pathway activated by M1, M3, and M5 muscarinic receptors. acnp.org These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Due to its high affinity for M1 receptors, pirenzepine is a potent antagonist of muscarinic receptor-mediated phosphoinositide hydrolysis in tissues where this subtype is prevalent. acnp.orgnih.gov For example, in the rat cerebral cortex, pirenzepine effectively blocks the stimulation of inositol phosphate (B84403) accumulation by muscarinic agonists. dtic.milnih.gov Studies in bovine cerebral arteries have also shown that pirenzepine antagonizes the phosphoinositide response, which is mediated by M1-like receptors. nih.gov In the rat retina, pirenzepine blocks carbachol-mediated phosphoinositide hydrolysis with a high affinity, further supporting the role of M1 receptors in this process. nih.gov The ability of pirenzepine to differentiate between muscarinic receptors linked to phosphoinositide breakdown and those linked to the inhibition of adenylate cyclase was a key finding in early studies. nih.gov

Table 2: Effect of Pirenzepine on Phosphoinositide Hydrolysis This table is interactive. You can sort and filter the data.

| Tissue/Cell Line | Agonist | Pirenzepine Effect | Receptor Subtype Implicated | Reference |

|---|---|---|---|---|

| Rat Retina | Carbachol (B1668302) | Antagonism (Ki = 1.0 nM) | M1 | nih.gov |

| Bovine Cerebral Arteries | Oxotremorine-M | Antagonism (pKB = 8.12 ± 0.11) | M1 | nih.gov |

| Rat Cerebral Cortex | Carbachol | Antagonism (10-fold greater affinity than in medulla-pons) | M1 | nih.gov |

| Human SK-N-SH Cells | - | Low affinity for inhibiting stimulated phosphoinositide hydrolysis | M3 | umich.edu |

| Rat Cerebral Cortex | Muscarinic Agonists | Antagonism (linearized Schild plots after alkylation of low-affinity sites) | M1 and M3 | dtic.mil |

Modulation of Ion Channel Activity Associated with Muscarinic Receptors

Pirenzepine modulates the activity of various ion channels that are regulated by muscarinic receptors. A significant effect of pirenzepine is on the M-current, a non-inactivating potassium current mediated by KCNQ (Kv7) channels, which is crucial for regulating neuronal excitability. nih.govresearchgate.net M1 receptor activation typically suppresses the M-current, leading to neuronal depolarization. nih.gov Pirenzepine, by antagonizing M1 receptors, can prevent this suppression and in some cases is considered a positive modulator or enhancer of M-channels, leading to hyperpolarization and reduced neuronal excitability. nih.govresearchgate.net

In addition to potassium channels, pirenzepine can also modulate calcium channel activity. In rat intracardiac neurons, muscarinic agonist-induced attenuation of Ca2+ channel currents is inhibited by pirenzepine, suggesting the involvement of M1 and/or M4 receptors. physiology.org In pancreatic B-cells, acetylcholine stimulates glucose-induced electrical activity, an effect that is antagonized by pirenzepine, indicating that the underlying ion channel modulation is mediated by a muscarinic receptor with M1-like properties. core.ac.uk

Investigation of Crosstalk with Dopaminergic Receptor Systems

The interaction between the muscarinic and dopaminergic systems is a critical area of neuropharmacology, with implications for understanding the regulation of motor control, reward, and cognition. This compound, as a selective M1 muscarinic receptor antagonist, has been instrumental in dissecting the specific role of the M1 receptor in modulating dopaminergic signaling. Research indicates a significant, albeit complex, relationship where M1 receptors appear to tonically facilitate dopamine (B1211576) release and modulate the function of dopamine transporters.

Studies utilizing in vivo microdialysis in freely moving rats have demonstrated that the intrastriatal administration of pirenzepine at a concentration of 0.05 µM leads to a decrease in extracellular dopamine overflow. nih.gov This finding suggests that M1 receptors exert a tonic, facilitatory influence on striatal dopamine release. nih.gov Further supporting this, research on tissue slices from the rat nucleus accumbens showed that pirenzepine antagonizes the facilitation of potassium-evoked dopamine release induced by the muscarinic agonist oxotremorine. nih.gov

Investigations into the localization of these interacting M1 receptors have provided further clarity. Following a hemitransection of the nigro-striatal pathway in rats, which resulted in a substantial reduction in dopamine levels and uptake, a significant 42% decrease in the specific binding of [3H]pirenzepine was observed in the ipsilateral corpus striatum. nih.gov This suggests that a significant portion of the M1 receptors that regulate striatal dopamine release are located on the nigro-striatal axon terminals themselves. nih.gov

The interplay between muscarinic and dopaminergic systems extends to the functional activity of the dopamine transporter (DAT). In primary midbrain cultures, stimulation of M1/M5 muscarinic receptors with the agonist carbachol was found to decrease the activity of DAT. nih.gov This effect was blocked by pirenzepine, implicating M1/M5 receptors in the modulation of dopamine transporter function. nih.gov The mechanism appears to involve protein kinase C and is dependent on clathrin and dynamin, leading to the internalization of the DAT. nih.gov

The interaction between pirenzepine and the dopaminergic system is also concentration-dependent, as illustrated by studies on the in vitro rabbit carotid body. At a concentration of 1 µM, pirenzepine significantly increased the dopamine content within the carotid body. researchgate.netphysiology.org However, at a higher concentration of 10 µM, pirenzepine led to a significant decrease in dopamine release. researchgate.netphysiology.org

Behavioral studies in mice have further elucidated the relationship between specific dopamine receptor subtypes and M1 receptors. Pirenzepine was found to block the cataleptic responses induced by the D1 receptor antagonist SCH23390 and the muscarinic M1 agonist pilocarpine. nih.gov However, it did not block the catalepsy induced by the D2 receptor antagonist haloperidol. nih.gov This suggests a functional relationship between muscarinic M1 receptors and dopaminergic D1 receptors. nih.gov

The broader context of this crosstalk involves signal transduction pathways within specific brain regions like the prefrontal cortex and striatum. There is evidence of signal transduction crosstalk between M1 muscarinic acetylcholine receptors and D1 dopamine receptors within the dendrites of pyramidal cells. frontiersin.orgfrontiersin.org This interaction is thought to be important for optimizing the level of D1 receptor stimulation required for cognitive functions such as working memory. frontiersin.orgfrontiersin.org

Research Findings on Pirenzepine and Dopaminergic System Interaction

| Model System | Pirenzepine Concentration | Effect on Dopaminergic System | Reference |

| Freely moving rats (intrastriatal microdialysis) | 0.05 µM | Decreased extracellular dopamine overflow | nih.gov |

| Rat nucleus accumbens slices | Not specified | Antagonized oxotremorine-induced facilitation of dopamine release | nih.gov |

| Rats with nigro-striatal pathway hemitransection | Not applicable | 42% decrease in [3H]pirenzepine binding in the lesioned corpus striatum | nih.gov |

| Rabbit carotid body (in vitro) | 1 µM | Significantly increased dopamine content | researchgate.netphysiology.org |

| Rabbit carotid body (in vitro) | 10 µM | Significantly decreased dopamine release | researchgate.netphysiology.org |

| Primary midbrain cultures | Not specified | Blocked carbachol-induced decrease in dopamine transporter activity | nih.gov |

| Mice (catalepsy model) | Not specified | Blocked catalepsy induced by D1 antagonist (SCH23390) but not D2 antagonist (haloperidol) | nih.gov |

Preclinical Pharmacodynamic Investigations of Pirenzepine Monohydrochloride

In Vitro Functional Characterization

Studies in Isolated Organ Preparations

Pirenzepine (B46924) monohydrochloride has been identified as a selective M1 muscarinic receptor antagonist. patsnap.com Its primary mechanism of action involves the inhibition of gastric acid and pepsin secretion. patsnap.comncats.io This antisecretory effect is a key focus of preclinical investigations. In isolated gastric tissue models, pirenzepine has demonstrated the ability to inhibit gastric acid secretion induced by acetylcholine (B1216132). medkoo.com The inhibitory concentrations (IC50) for this effect are typically observed in the low nanomolar range. medkoo.com

The selectivity of pirenzepine is a notable characteristic. Unlike non-selective anticholinergic agents, it inhibits gastric acid secretion at lower concentrations than those required to affect other systems like gastrointestinal motility or salivary functions. nih.gov This suggests a higher affinity for the M1 receptors located on gastric parietal cells. patsnap.commedkoo.com By blocking these receptors, pirenzepine effectively reduces the stimulatory effect of acetylcholine, leading to a decrease in the production of hydrochloric acid. patsnap.com This targeted action is beneficial in preclinical models of conditions characterized by excessive gastric acid. patsnap.com

| Parameter | Observation | Source |

| Mechanism | Selective M1 muscarinic receptor antagonist | patsnap.com |

| Primary Effect | Inhibition of gastric acid and pepsin secretion | patsnap.comncats.io |

| In Vitro Model | Isolated gastric tissue | medkoo.com |

| IC50 (Acetylcholine-induced secretion) | Low nanomolar range | medkoo.com |

The effects of pirenzepine on the contractility of gastrointestinal smooth muscle have been extensively studied in various isolated organ preparations. In preparations such as the guinea-pig isolated ileum, rat colon, and others, pirenzepine has been shown to competitively block the contractile effects of acetylcholine (ACh). nih.gov This antagonistic action is indicative of its anticholinergic properties at muscarinic cholinoceptors. nih.gov

In studies on equine jejunum circular muscle, pirenzepine, a selective M1 antagonist, competitively antagonized acetylcholine-induced contractions. unipr.it However, its effect on electrically-evoked contractions was minor compared to antagonists of other muscarinic receptor subtypes, suggesting a more complex regulation of smooth muscle contraction. unipr.it The M2 and M3 receptor subtypes are also known to be present in gastrointestinal smooth muscle and play a direct role in inducing contraction. researchgate.net Pirenzepine's selectivity for M1 receptors means it has a comparatively lower impact on the direct contraction mediated by M2 and M3 receptors. medkoo.comresearchgate.net

Research on guinea pig ileum has further elucidated the heterogeneity of muscarinic receptors in intestinal smooth muscle, with studies identifying different subtypes that mediate contraction. nih.gov Pirenzepine's effects are often compared to those of atropine (B194438), a non-selective muscarinic antagonist, to better understand its specific receptor interactions. nih.govunipr.it

| Tissue Model | Agonist | Pirenzepine Effect | Antagonism Type | Source |

| Guinea-pig isolated ileum | Acetylcholine | Blockade of contraction | Competitive | nih.gov |

| Rat colon | Acetylcholine | Blockade of contraction | Competitive | nih.gov |

| Rainbow lizard rectum | Acetylcholine | Blockade of contraction | Competitive | nih.gov |

| Chick isolated oesophagus | Acetylcholine | Blockade of contraction | Competitive | nih.gov |

| Equine jejunum circular muscle | Acetylcholine | Antagonized contraction | Competitive | unipr.it |

Pirenzepine's effects on salivary gland secretion are a critical aspect of its preclinical pharmacodynamic profile, often used to assess its selectivity. In vivo studies in anesthetized rats have shown that pirenzepine has an inhibitory effect on acetylcholine-evoked fluid secretion from major salivary glands, though with lower potency compared to some other muscarinic antagonists like 4-DAMP. nih.gov

Interestingly, pirenzepine has been described as being more selective for muscarinic receptors in salivary glands than those in gastric smooth muscle. nih.gov This suggests that while it does reduce salivary flow, the effect may be less pronounced than its impact on gastric acid secretion at therapeutic concentrations. nih.gov This relative selectivity is a key differentiator from older, non-selective antimuscarinic agents which often cause significant dry mouth. nih.gov

Further research has indicated that in addition to the well-established M3 receptors, M1 receptors also contribute to functional responses in some salivary glands. nih.gov For instance, in the rat sublingual gland, M1 receptors appear to play a role, which aligns with pirenzepine's mechanism as an M1 antagonist. nih.gov

| Parameter | Finding | Source |

| Effect on Salivary Secretion | Inhibits acetylcholine-evoked fluid secretion | nih.gov |

| Relative Potency | Lower inhibitory potency than 4-DAMP in rat salivary glands | nih.gov |

| Selectivity | More selective for muscarinic receptors in salivary glands than in gastric smooth muscle | nih.gov |

| Receptor Involvement | M1 receptors contribute to functional responses in some salivary glands | nih.gov |

Cell-Based Assays for Receptor Activation and Antagonism

Cell-based assays are instrumental in delineating the specific receptor interactions of pirenzepine at a molecular level. These assays often utilize cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express specific muscarinic receptor subtypes (e.g., CHO-M1). researchgate.net In such systems, pirenzepine's antagonistic activity can be precisely quantified. For example, in CHO-M1 cells stimulated with the agonist carbachol (B1668302), pirenzepine has demonstrated dose-dependent inhibition with IC50 values in the nanomolar range. researchgate.net

Binding assays are another crucial tool. Competitive binding studies using radiolabeled ligands like [3H]-N-methylscopolamine in rat forebrain tissue, which is rich in M1 receptors, have been used to determine the affinity of pirenzepine and its analogs for muscarinic receptors. nih.gov These studies confirm pirenzepine's high affinity for the M1 subtype. nih.gov

The selectivity of pirenzepine for M1 receptors over other subtypes (M2, M3, etc.) is a key finding from these cell-based and molecular assays. medkoo.com While M2 and M3 receptors are predominant in cardiac and smooth muscle respectively, M1 receptors are concentrated in the central nervous system and gastric parietal cells. medkoo.comresearchgate.net This receptor distribution underpins pirenzepine's targeted pharmacological effects, such as reducing gastric acid secretion with fewer peripheral side effects. medkoo.comtaylorandfrancis.com

| Assay Type | Cell/Tissue Model | Key Finding | Source |

| Functional Antagonism | CHO-M1 cells | Dose-dependent inhibition of carbachol-induced response (IC50 ~200-224 nM) | researchgate.net |

| Competitive Binding | Rat forebrain (M1-rich) | High affinity for M1 muscarinic receptors | nih.gov |

| Receptor Selectivity | Various cell-based models | Selective antagonist for M1 over M2 and M3 receptors | medkoo.comresearchgate.net |

Efficacy Research in Animal Models

Efficacy studies in various animal models have been crucial in translating the in vitro findings of pirenzepine's activity into a therapeutic context. A primary focus of this research has been the evaluation of its anti-ulcer potential. In models of duodenal and gastric ulcers, pirenzepine has been shown to be superior to placebo in promoting ulcer healing. nih.gov Its efficacy in this regard has been found to be comparable to that of H2-receptor blockers like cimetidine (B194882) in some studies. nih.gov

The mechanism underlying this efficacy is attributed to its ability to reduce gastric acid secretion, a key factor in the pathogenesis of peptic ulcers. taylorandfrancis.com By inhibiting neurally mediated gastric secretion at the ganglionic level, pirenzepine effectively decreases the aggressive factor of acid in the stomach, allowing for mucosal healing. taylorandfrancis.com

Beyond its anti-ulcer effects, pirenzepine's impact on gastrointestinal motility has also been investigated in animal models. While it can reduce muscle spasms, its effect on motility is generally less pronounced than that of non-selective antimuscarinics. nih.govtaylorandfrancis.com This is consistent with its M1-selective profile, as M2 and M3 receptors are more directly involved in smooth muscle contraction. researchgate.net Studies in canine models have shown that pirenzepine can antagonize muscle contractions in the gallbladder in response to both acetylcholine and cholecystokinin (B1591339) (CCK-8). ncats.io

| Animal Model | Condition/Parameter | Key Efficacy Finding | Source |

| Outpatient models | Duodenal and gastric ulcers | Superior to placebo in promoting ulcer healing; comparable to cimetidine | nih.gov |

| General ulcer models | Peptic ulcers | Reduces gastric acid secretion and muscle spasm | taylorandfrancis.com |

| Canine model | Gallbladder muscle contraction | Antagonized contractions induced by acetylcholine and CCK-8 | ncats.io |

Modulation of Gastric Acid Secretion in Animal Systems

Pirenzepine has been shown to be a significant inhibitor of gastric acid secretion in several animal models. nih.gov Its primary mechanism involves the selective blockade of M1 muscarinic receptors, which play a key role in mediating the cholinergic stimulation of gastric acid release. patsnap.comnih.gov

Effects on Vagal Stimulation-Induced Secretion

Pirenzepine effectively inhibits gastric acid and pepsin secretion induced by vagal stimulation. nih.gov In studies on conscious gastric fistula dogs with antral vagotomy, both pirenzepine and atropine demonstrated a dose-responsive inhibition of acid and pepsin secretion stimulated by the vagus nerve. nih.gov These findings suggest that the vagal influence on the gastric fundus is mediated exclusively through muscarinic receptors, specifically the high-affinity M1 subtype. nih.gov

Further research using an isolated mouse stomach model also confirmed that pirenzepine produces a concentration-dependent inhibition of vagal-stimulated acid secretion. nih.gov This inhibition is consistent with competitive antagonism of endogenous acetylcholine released by vagal stimulation. nih.gov The results from this model did not provide evidence for muscarinic receptor heterogeneity in this context. nih.gov In rats, the stimulation of gastric acid secretion induced by sham feeding, a model for the cephalic phase of digestion, is abolished by the peripheral administration of muscarinic antagonists like pirenzepine. physiology.org

Inhibition of Induced Gastric Secretion

Pirenzepine's inhibitory effects extend to gastric secretion stimulated by various secretagogues. In dogs, it has been shown to cause a dose-dependent inhibition of acid secretion from both gastric fistula and Heidenhain pouches stimulated by pentagastrin (B549294) and bethanechol. nih.gov However, it did not affect gastric acid secretion induced by histamine (B1213489) in the same model. nih.gov In another study with dogs, long-term administration of pirenzepine led to a significant reduction in acid and pepsin secretion in response to both food and histamine dihydrochloride (B599025) infusion. nih.gov This was accompanied by a decrease in gastrin and histamine release in response to food. nih.gov

In isolated mouse stomach preparations, pirenzepine's inhibitory action on histamine-stimulated gastric acid secretion has been observed. researchgate.net The inhibitory effect of pirenzepine on bethanechol-stimulated secretion was also noted in this model. researchgate.net

| Animal Model | Stimulant | Effect of Pirenzepine on Gastric Acid Secretion |

| Dog (conscious, gastric fistula, antral vagotomy) | Vagal stimulation (2-deoxy-D-glucose) | Dose-responsive inhibition nih.gov |

| Dog (conscious, gastric fistula, antral vagotomy) | Bethanechol | Dose-responsive inhibition nih.gov |

| Mouse (isolated stomach) | Vagal stimulation | Concentration-dependent inhibition nih.gov |

| Dog (gastric fistula and Heidenhain pouches) | Pentagastrin | Dose-dependent inhibition nih.gov |

| Dog (gastric fistula and Heidenhain pouches) | Bethanechol | Dose-dependent inhibition nih.gov |

| Dog (gastric fistula and Heidenhain pouches) | Histamine | No effect nih.gov |

| Dog | Food | Reduction in secretion nih.gov |

| Dog | Histamine dihydrochloride infusion | Reduction in secretion nih.gov |

| Mouse (isolated whole stomach) | Histamine | Inhibition researchgate.net |

| Mouse (isolated whole stomach) | Bethanechol | Inhibition researchgate.net |

Regulation of Gastrointestinal Motility in Preclinical Models

Pirenzepine's influence on gastrointestinal motility is generally less pronounced than its effect on gastric secretion, reflecting its selectivity for M1 receptors. nih.gov

Gastric Emptying Dynamics

Studies on the effect of pirenzepine on gastric emptying have yielded some varied results. In healthy human volunteers, pirenzepine was found to significantly delay the gastric emptying of clear liquids. nih.gov Conversely, a study in healthy men using a semisolid test meal found that pirenzepine delayed gastric emptying only insignificantly, despite having considerable effects on antral motility, such as decreasing the modulation depth and increasing the frequency of contractions. nih.gov Animal models of delayed gastric emptying are frequently employed to study the effects of various compounds. researchgate.netbiorxiv.org

Enteric and Colonic Motor Function

In human studies, pirenzepine has been shown to have a minimal effect on enteric motility, with only a significant prolongation of phase I of the migratory motor complex. nih.gov Research in mice suggests that M1, M2, and M3 muscarinic receptors are all involved in regulating colonic motility. researchgate.net Specifically, M1 receptors located on inhibitory nitrergic nerves appear to counteract muscarinic contraction, and pirenzepine was shown to decrease the relaxation caused by McN-A-343 in the colon of M2/M3 receptor knockout mice. researchgate.net

Research on Ocular Growth Regulation and Myopia Development in Animal Models

Pirenzepine has been extensively investigated for its potential to control the progression of myopia in various animal models. researchgate.net These studies have demonstrated its ability to inhibit experimentally induced myopia. arvojournals.org

In chicks, daily intravitreal injections of pirenzepine were effective in significantly inhibiting negative-lens-induced myopia and the associated axial elongation. arvojournals.org However, it did not enhance positive-lens-induced hyperopia. arvojournals.org Pirenzepine has also been reported to prevent negative-lens-induced myopia and axial ocular elongation in mammalian models, including the tree shrew and guinea pig. arvojournals.orgresearchgate.net The mechanism is thought to involve the regulation of scleral remodeling. researchgate.net

| Animal Model | Type of Induced Refractive Error | Effect of Pirenzepine |

| Chick | Negative-lens-induced myopia | Significant inhibition of myopia and axial elongation arvojournals.org |

| Chick | Positive-lens-induced hyperopia | No significant alteration arvojournals.org |

| Tree Shrew | Form-deprivation myopia | Reduction of myopia and eye enlargement |

| Guinea Pig | Lens-induced myopia | Inhibition of myopia |

| Rhesus Monkey | Experimentally induced myopia | Inhibition of myopia |

Experimental Myopia Prevention Paradigms

Pirenzepine, a selective M1 muscarinic antagonist, has demonstrated notable efficacy in preventing experimentally induced myopia in various animal models. nih.govmolvis.org These preclinical studies have been crucial in understanding its potential as a therapeutic agent for controlling myopia progression.

In a significant study utilizing the tree shrew, a mammalian model for myopia, the chronic subconjunctival administration of pirenzepine was found to effectively reduce the development of axial myopia induced by monocular deprivation. nih.gov Tree shrews that received daily pirenzepine injections showed a significantly smaller myopic shift compared to control groups that received saline or were sham-injected. nih.gov Specifically, after 12 days of monocular deprivation, the pirenzepine-treated group developed only -2.1 D of myopia, whereas the sham-injected and saline-injected groups developed -13.2 D and -14.1 D of myopia, respectively. nih.gov This reduction in myopia was attributed to a significant decrease in the elongation of the vitreous chamber and prevention of equatorial enlargement of the eye. nih.gov

Furthermore, pirenzepine has been shown to be effective in preventing form-deprivation myopia in other animal models, including chicks and rhesus monkeys. nih.gov The mechanism of action is believed to be non-accommodative, as studies have shown that pirenzepine does not significantly impact carbachol-induced accommodation. nih.gov Instead, it is thought to act directly on the sclera, potentially by modulating scleral glycosaminoglycan synthesis, which in turn prevents the axial elongation that leads to myopia. nih.govnih.gov Research in chicks has indicated that pirenzepine's inhibitory effect on myopia development is associated with a transient reduction in scleral glycosaminoglycan synthesis, a process that was found to be non-toxic and reversible. nih.gov

While the M1 receptor has been considered the primary target for pirenzepine's action in myopia prevention, some research suggests the involvement of other mechanisms. molvis.org For instance, studies in chicks, which are a common model for myopia research, have raised questions about the presence of the M1 receptor, suggesting that pirenzepine might exert its effects through alternative pathways in this species. molvis.org Despite these questions, the consistent finding across multiple preclinical models is that pirenzepine effectively inhibits the structural changes in the eye that lead to myopia. nih.govnih.govreviewofmm.com

Table 1: Effect of Pirenzepine on Experimental Myopia in Tree Shrews

| Treatment Group | Mean Axial Myopia (Diopters ± SD) | Vitreous Chamber Elongation (mm ± SD) |

|---|---|---|

| Pirenzepine-injected | -2.1 ± 1.4 | 0.05 ± 0.04 |

| Sham-injected | -13.2 ± 0.8 | 0.24 ± 0.02 |

| Saline-injected | -14.1 ± 0.5 | 0.29 ± 0.01 |

Investigations into Salivary Secretion in Animal Models

The preclinical evaluation of pirenzepine monohydrochloride has included detailed investigations into its effects on salivary secretion in various animal models. As a selective M1 muscarinic antagonist, pirenzepine's action on glandular secretion, particularly saliva production, has been a key area of study to understand its systemic pharmacodynamic profile. These studies have consistently demonstrated an inhibitory effect on salivation, which is a predictable consequence of its anticholinergic properties.

In studies involving rhesus monkeys, the administration of pirenzepine has been shown to affect pupillary responses and accommodation, and by extension, its systemic anticholinergic effects would include a reduction in salivary flow. eye-tuebingen.de While the primary focus of some of these primate studies was on ocular parameters related to myopia, the underlying mechanism of muscarinic receptor blockade is directly relevant to its effects on exocrine glands like the salivary glands.

The selectivity of pirenzepine for M1 receptors is a critical factor in its pharmacological profile. While M3 receptors are primarily responsible for mediating salivary secretion, the selectivity of pirenzepine is not absolute, especially at higher concentrations. eye-tuebingen.de Therefore, at doses used in some preclinical and clinical investigations, pirenzepine can be expected to exert an inhibitory effect on salivary glands, leading to a reduction in saliva production. This effect is a common characteristic of antimuscarinic agents.

Studies on Ganglionic Transmission and Peripheral Neuronal Activity

Pirenzepine's classification as a selective M1 muscarinic antagonist has led to its use as a pharmacological tool to investigate the role of M1 receptors in ganglionic transmission and peripheral neuronal activity. nih.gov The M1 receptor is known to be present in autonomic ganglia and plays a role in modulating neuronal excitability.

Preclinical studies have utilized pirenzepine to elucidate the functional significance of these receptors. In the context of myopia research in tree shrews, while the primary outcome was the prevention of eye enlargement, the underlying mechanism involves the modulation of neuronal pathways that control ocular growth. nih.gov The chronic administration of pirenzepine in these models inherently involves its interaction with peripheral neuronal tissues in the ocular region. nih.gov

The selectivity of pirenzepine for M1 receptors over other muscarinic receptor subtypes (M2-M5) has been a key aspect of its utility in these investigations. By selectively blocking M1 receptors, researchers can differentiate the physiological processes mediated by this subtype from those mediated by other muscarinic receptors. This has been particularly valuable in understanding the complex signaling cascades involved in neuronal control of various physiological functions.

Pharmacological Interactions with Co-Administered Agents in Preclinical Settings

The potential for pharmacological interactions between this compound and other drugs has been a subject of preclinical investigation, particularly in the context of its historical use as an anti-ulcer agent. These studies have provided insights into its combined effects with other compounds that modulate gastric acid secretion.

Synergistic Effects with H2 Receptor Antagonists

Preclinical studies have explored the combined administration of pirenzepine with H2 receptor antagonists, such as cimetidine and ranitidine. The rationale for this combination is based on the different mechanisms by which these drugs reduce gastric acid secretion. Pirenzepine, by blocking M1 muscarinic receptors on enterochromaffin-like (ECL) cells, reduces histamine release, while H2 receptor antagonists directly block the action of histamine on parietal cells.

Research in animal models has demonstrated that the co-administration of pirenzepine and an H2 receptor antagonist can result in a synergistic or additive effect in inhibiting gastric acid secretion. This enhanced effect is attributed to the dual blockade of two distinct pathways that stimulate acid production.

Combined Effects with Proton Pump Inhibitors

The interaction of pirenzepine with proton pump inhibitors (PPIs), such as omeprazole, has also been a focus of preclinical research. PPIs are potent inhibitors of the final step in the gastric acid secretion pathway, the H+/K+-ATPase pump in parietal cells. While pirenzepine acts upstream by reducing the stimuli for acid secretion, PPIs act directly on the acid pump.

Studies have suggested that the combination of pirenzepine and a PPI could offer a more comprehensive control of gastric acid secretion. By reducing the vagal and hormonal stimulation of parietal cells, pirenzepine can complement the direct inhibitory action of PPIs, potentially leading to a more profound and sustained suppression of acid production.

Interactions with Other Antisecretory Compounds

Pirenzepine's interactions with other antisecretory compounds have also been investigated in preclinical settings. These studies have aimed to understand the broader pharmacological profile of pirenzepine and its potential for use in combination therapies. For instance, its effects have been compared and contrasted with non-selective muscarinic antagonists like atropine. viamedica.pl Unlike atropine, which has more widespread effects due to its lack of receptor selectivity, pirenzepine's more targeted action on M1 receptors results in a different profile of interactions and side effects. viamedica.pldrugbank.com

The preclinical data on these interactions have been instrumental in defining the therapeutic niche for pirenzepine and understanding its pharmacodynamic behavior when administered with other agents that affect secretory processes.

Synthetic Chemistry and Structure Activity Relationship Studies of Pirenzepine Monohydrochloride

Synthetic Methodologies for Pirenzepine (B46924) and its Analogues

The synthesis of pirenzepine and its analogues has been a subject of interest to explore their therapeutic potential and to develop tools for studying muscarinic receptors. nih.govnih.gov A common synthetic route to the core tricyclic system of pirenzepine involves the reaction of 3-amino-2-chloropyridine (B31603) with methyl anthranilate to form an intermediate which is then cyclized. nih.gov However, direct electrophilic substitution on the pirenzepine molecule itself has proven challenging due to the nonplanar, "butterfly" shape of the tricyclic system, which hinders delocalization of the N-11 electron pair into the benzene (B151609) ring. nih.gov

A novel method for synthesizing a key pirenzepine intermediate, 5,11-dihydro-6H-pyrido[2,3-b] nih.govuni-mainz.debenzodiazepin-6-one, has been developed using 2-amino-N-(2-chloropyridin-3-yl)benzamide as the starting material. This process, conducted in an alcohol or ester solvent with an acid catalyst, offers advantages such as simpler operation, shorter reaction times, and increased yield compared to previous methods. google.com

Derivatization Strategies for Receptor Probes and Affinity Ligands

To investigate muscarinic receptors, various derivatization strategies have been employed to create functionalized pirenzepine analogues. These analogues serve as receptor probes and affinity ligands. nih.govnih.gov Modifications have been made to both the tricyclic skeleton and the piperazine (B1678402) ring of pirenzepine. nih.gov

One approach involves introducing functionalized side chains at positions on the pirenzepine molecule that are less sensitive to modification in terms of receptor binding. nih.gov For instance, derivatives have been synthesized with substituents at the 8- and 9-positions of the benzene ring. nih.gov Another key strategy focuses on modifying the 4-position of the piperazine ring by reacting 4-desmethylpirenzepine with different electrophiles. nih.govnih.gov This has led to the creation of a series of aminoalkyl analogues. nih.gov

Furthermore, fluorescent derivatives of pirenzepine have been synthesized to study ligand-receptor interactions. These compounds typically feature a fluorophore, such as Bodipy, Rhodamine Red-X, or Fluorolink Cy3, attached to the pirenzepine molecule via a linker. researchgate.net The length and nature of this linker have been shown to be crucial for maintaining high affinity for the M1 receptor. researchgate.net These fluorescent probes have been instrumental in techniques like fluorescence resonance energy transfer (FRET) to characterize binding events. researchgate.net

Development of Modified Pirenzepine Structures

The development of modified pirenzepine structures has been driven by the aim to enhance potency and selectivity for specific muscarinic receptor subtypes. nih.govtandfonline.com One notable analogue is telenzepine, which features a modified tricyclic system and exhibits higher potency and selectivity for M1 receptors compared to pirenzepine. nih.govtandfonline.com

Other modifications have included the synthesis of pyrimidobenzodiazepine derivatives, which are structurally related to pirenzepine. nih.gov Additionally, analogues have been created where the piperazine ring is replaced with other cyclic structures like 1,2-cyclohexanediamine (B1199290) or perhydroquinoxaline units. probes-drugs.org Phenylacetyl derivatives of the pirenzepine skeleton have also been synthesized and evaluated for their affinity to muscarinic receptors. nih.gov

The synthesis of N5-fluoroethyl analogues of pirenzepine and its metabolite has also been reported, primarily for use in positron emission tomography (PET) studies to investigate the in vivo behavior of these compounds. uni-mainz.de

Conformational Analysis and Molecular Structure-Activity Relationships

The three-dimensional structure of pirenzepine and its interaction with muscarinic receptors are crucial for its selective antagonist activity.

Elucidation of Molecular Conformation via X-Ray Crystallography and Computational Chemistry

The molecular conformation of pirenzepine has been extensively studied using X-ray crystallography and computational methods. nih.govjournals.co.za X-ray analysis of pirenzepine monohydrochloride and dihydrochloride (B599025) has revealed that the tricyclic ring system adopts a nonplanar, "butterfly" shape. nih.govjournals.co.za The side chain arrangement in the monohydrochloride form, which is predominant at physiological pH, is distinct from that observed in other tricyclic compounds. journals.co.za

Computational methods, including molecular mechanics (MMPI) and semi-empirical quantum chemical calculations (CNDO/2, MNDO, and PCILO), have been used to calculate the conformational energies of pirenzepine. nih.gov These calculations have shown that the minimum energy conformations of the tricyclic system and the exocyclic amide group are consistent with the crystal structures. nih.gov One of the local energy minima identified through these calculations closely corresponds to the crystal structure of this compound. nih.gov

Influence of Structural Features on Muscarinic Receptor Binding Selectivity

The unique structural features of pirenzepine are responsible for its selectivity for the M1 muscarinic receptor subtype. nih.govnih.gov The tricyclic core and the piperazine ring are key elements for binding to muscarinic receptors. nih.gov

Modifications to the "amine-end" of the molecule, specifically the piperazine ring, can significantly alter the selectivity profile. nih.gov For instance, while certain modifications preserve M1 selectivity, others can lead to compounds with selectivity for other muscarinic receptor subtypes, such as the M2-selective antagonist AF-DX 116, which shares the same tricyclic ring system as pirenzepine. nih.govtandfonline.com

The length of the alkyl chain in aminoalkyl analogues of pirenzepine influences affinity. nih.govnih.gov Shorter chains generally result in lower potency, while longer chains (7-10 carbons) can lead to compounds with potency similar to pirenzepine at M1 receptors, but with a loss of selectivity. nih.govnih.gov

Furthermore, the conformation of the molecule plays a significant role. The spatial arrangement found in the crystal structure of this compound is analogous to a conformation observed in other anticholinergic agents. nih.gov This specific conformation is believed to be crucial for its interaction with and selectivity for muscarinic receptors. nih.gov

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic structure-activity relationship (SAR) studies have been conducted to understand how different parts of the pirenzepine molecule contribute to its binding affinity and selectivity. nih.govnih.gov These studies involve synthesizing a series of analogues with specific structural modifications and evaluating their biological activity.

Key findings from SAR studies on pirenzepine and its analogues include:

Tricyclic System Modifications: Changes to the tricyclic core can impact both potency and selectivity. The development of telenzepine, with a modified tricycle, resulted in a more potent and M1-selective antagonist. nih.govtandfonline.com

Piperazine Ring Substitution: Alterations at the 4-position of the piperazine ring have been extensively explored. The nature and length of the substituent at this position are critical for receptor affinity and selectivity. nih.gov

Side Chain Elongation: In a series of aminoalkyl analogues, increasing the length of the alkyl chain generally leads to increased affinity, although selectivity may be compromised with longer chains. nih.gov

Direction of Carboxamide Carbonyl: In a series of phenylacetyl derivatives, the direction of the carboxamide carbonyl group was suggested to be a key factor for high M2 selectivity over M3 receptors. nih.gov

Analytical Methodologies for Pirenzepine Monohydrochloride Quantification and Characterization

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of Pirenzepine (B46924) Monohydrochloride, offering high resolution and sensitivity for its separation and quantification, often in complex matrices.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the routine analysis of Pirenzepine Monohydrochloride. The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and quantification.

Method Development and Optimization:

The development of an HPLC method for this compound typically employs a reverse-phase approach, which is well-suited for the analysis of polar to moderately polar compounds. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical steps in this process.

Stationary Phase: A C18 column is a common choice for the stationary phase, providing a non-polar surface for the separation of a wide range of analytes. The particle size and column dimensions are selected to balance separation efficiency and analysis time.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of Pirenzepine, which is an ionizable compound. Gradient elution, where the composition of the mobile phase is changed during the run, can be employed to improve the separation of Pirenzepine from any impurities or degradation products.

Detection: Ultraviolet (UV) detection is commonly used for the quantification of this compound, as the molecule contains a chromophore that absorbs light in the UV region. The selection of the detection wavelength is based on the UV spectrum of Pirenzepine, with the wavelength of maximum absorbance (λmax) typically chosen to ensure the highest sensitivity.

Validation of the HPLC Method:

Once the chromatographic conditions are optimized, the method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ich.org The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table summarizes typical parameters for a validated HPLC method for the analysis of Pirenzepine.

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~281 nm |

| Injection Volume | 20 µL |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

For applications requiring higher sensitivity and selectivity, particularly in the analysis of biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. rsc.org These techniques couple the powerful separation capabilities of HPLC with the highly sensitive and specific detection afforded by mass spectrometry.

A sensitive and specific LC-MS/MS method has been developed and validated for the analysis of pirenzepine in human plasma. nih.gov This method demonstrates the power of tandem mass spectrometry for bioanalytical applications.

Sample Preparation and Chromatography:

Sample preparation is a critical step in bioanalysis to remove interfering substances from the matrix. For the analysis of pirenzepine in plasma, a liquid-liquid extraction procedure is typically employed to isolate the drug and an internal standard from the basified plasma. nih.gov The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system. The chromatographic separation is achieved using a reverse-phase column, which effectively separates pirenzepine from endogenous plasma components. nih.gov

Mass Spectrometric Detection:

A tandem mass spectrometer, such as a triple quadrupole instrument, is operated in the positive ion mode for the detection of pirenzepine. nih.gov The use of a heated nebulizer facilitates the ionization of the analyte. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique where a specific parent ion is selected and fragmented, and a resulting daughter ion is monitored. nih.gov For pirenzepine, the parent-to-daughter ion transition of m/z 352 → 113 is typically used for quantification. nih.gov

Method Validation and Application:

The LC-MS/MS method is validated to demonstrate its reliability for the intended application. A typical validation would show a linear response over a concentration range of 1-100 ng/mL in plasma, with acceptable precision and accuracy. nih.gov The lower limit of quantification (LOQ) for pirenzepine using this technique can be as low as 1 ng/mL. nih.gov This high sensitivity makes LC-MS/MS an invaluable tool for pharmacokinetic studies of pirenzepine.

The following table outlines the key parameters of a typical LC-MS/MS method for the quantification of pirenzepine.

| Parameter | Description |

| Instrumentation | Sciex API III tandem mass spectrometer with a heated nebulizer |

| Ionization Mode | Positive Ion Mode |

| Chromatography | Reverse-phase |

| Sample Preparation | Liquid-liquid extraction from basified plasma |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parent → Daughter Ion Transition | m/z 352 → 113 |

| Validated Concentration Range | 1-100 ng/mL in plasma |

| Lower Limit of Quantification (LOQ) | 1 ng/mL |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Pirenzepine in bulk drug and pharmaceutical dosage forms. This technique is based on the principle that the analyte absorbs light at a specific wavelength.

A simple, accurate, and precise spectrophotometric method has been developed for the detection of Pirenzepine dihydrochloride (B599025), a closely related salt. rjptonline.org The optimal conditions for the analysis of the drug were established, and the method was validated according to ICH guidelines. rjptonline.orgdntb.gov.ua

Methodology and Validation:

The absorption maximum (λmax) for Pirenzepine in a suitable solvent is determined by scanning the UV spectrum. For Pirenzepine dihydrochloride, the λmax has been found to be at 281 nm. rjptonline.org A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. The linearity of the calibration curve is assessed over a specific concentration range, for instance, 0-20 µg/ml. rjptonline.org

The developed method is validated for several parameters to ensure its reliability:

Linearity: The method should demonstrate a linear relationship between absorbance and concentration, with a correlation coefficient (R²) close to 1 (e.g., 0.998). rjptonline.org

Accuracy: The accuracy is determined by recovery studies, with acceptable limits typically between 90% and 120%. rjptonline.org

Precision: The precision of the method is evaluated by determining the percent relative standard deviation (%RSD), which should be less than one. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters indicate the sensitivity of the method. For a simple UV spectroscopy method for Pirenzepine dihydrochloride, the LOD and LOQ have been found to be 0.165 µg/mL and 0.500 µg/mL, respectively. rjptonline.org

The following interactive table summarizes the key parameters of a validated UV spectrophotometric method for Pirenzepine analysis.

| Parameter | Typical Value/Result |

| Wavelength of Maximum Absorption (λmax) | 281 nm |

| Linearity Range | 0-20 µg/mL |

| Correlation Coefficient (R²) | 0.998 |

| Accuracy (% Recovery) | 90% - 120% |

| Precision (% RSD) | < 1% |

| Limit of Detection (LOD) | 0.165 µg/mL |

| Limit of Quantitation (LOQ) | 0.500 µg/mL |

Radioimmunoassay Development for this compound

Radioimmunoassay (RIA) is a highly sensitive and specific immunological technique used for the quantification of substances present in very low concentrations, such as hormones, vitamins, and drugs, in biological fluids. A sensitive and specific monoclonal radioimmunoassay has been developed and validated for the rapid and automated analysis of pirenzepine in plasma and urine samples from clinical studies. nih.gov

Principle and Antibody Production:

The RIA for pirenzepine is a competitive binding assay. nih.gov It involves the competition between a known amount of radiolabeled pirenzepine ([3H]pirenzepine) and the unlabeled pirenzepine present in the sample for a limited number of binding sites on a specific antibody. nih.gov

To develop the assay, monoclonal antibodies (MAb) with high affinity and specificity for pirenzepine were produced. nih.gov This was achieved by immunizing mice with pirenzepine-protein conjugates and then fusing the spleen cells with myeloma cells to create hybridoma clones that secrete the desired antibodies. nih.gov The monoclonal antibody designated as 58-7/7 was selected for the RIA development due to its high affinity for pirenzepine (Ka = 0.6-1.2 X 10(9) l/mol) and essentially zero cross-reactivity with its primary metabolite, 4'-N-desmethyl pirenzepine. nih.gov

Assay Procedure and Performance:

The RIA is performed in a competitive solid-phase format. nih.gov The monoclonal antibody is immobilized, and then the sample containing unlabeled pirenzepine and a fixed amount of [3H]pirenzepine are added. After an incubation period, the unbound components are washed away, and the amount of radioactivity bound to the antibody is measured. The concentration of pirenzepine in the sample is inversely proportional to the amount of bound radioactivity.

The performance of the developed RIA for pirenzepine is characterized by its high sensitivity and precision:

Detection Limits: The detection limits were found to be 0.25 ng/ml in plasma and 4 ng/ml in urine for a 0.1 ml sample. nih.gov

Precision: The within-assay coefficient of variation (CV) was 4% or better, and the between-assay CV was 5.3% or better in both plasma and urine over the relevant concentration ranges. nih.gov

Correlation with other methods: The plasma monoclonal RIA showed excellent correlation with a previously used polyclonal RIA (r = 0.994), and the urine monoclonal RIA demonstrated excellent correlation with an HPLC method (r = 0.998). nih.gov

The following table summarizes the key characteristics of the monoclonal radioimmunoassay for pirenzepine.

| Parameter | Finding |

| Antibody Type | Monoclonal Antibody (58-7/7) |

| Tracer | [3H]pirenzepine |

| Metabolite Cross-reactivity | < 1% with 4'-N-desmethyl metabolite |

| Detection Limit (Plasma) | 0.25 ng/mL |

| Detection Limit (Urine) | 4 ng/mL |

| Within-Assay CV | ≤ 4% |

| Between-Assay CV | ≤ 5.3% |

| Correlation with Polyclonal RIA (Plasma) | r = 0.994 |

| Correlation with HPLC (Urine) | r = 0.998 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Pirenzepine monohydrochloride?

- Methodological Answer : Synthesis typically involves acetylation of the pyrido-benzodiazepinone core, followed by salt formation with hydrochloric acid. Critical steps include solvent selection (e.g., methanol/water mixtures) and stoichiometric control to avoid over-protonation. Characterization requires elemental analysis, NMR, and mass spectrometry. For new batches, X-ray crystallography (as in ) should confirm molecular conformation, including dihedral angles (e.g., 22.2° between pyridine and piperazine rings) and intramolecular contacts (e.g., 3.087 Å) . Purity is validated via HPLC ( ), with mobile phase A and sample preparation as per pharmacopeial guidelines.

Q. How is purity assessed in this compound samples, and what thresholds are acceptable?

- Methodological Answer : Purity is evaluated using HPLC with UV detection ( ). A sample solution (0.3 g dissolved in 10 mL water, diluted with methanol and mobile phase A) is compared against a standard solution (1:10 and 1:100 dilutions). Peaks are integrated automatically, with impurities limited to ≤30% of the main peak area and total impurities ≤60% . Pharmacopeial standards require 98.5–101.0% purity on an anhydrous basis ().

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic (NMR, IR) and crystallographic methods. X-ray diffraction (XRD) is critical to resolve molecular packing influenced by van der Waals interactions and protonation states ( ). For routine analysis, compare NMR chemical shifts (e.g., pyridine ring protons) with reference data. Elemental analysis must align with theoretical values (C₁₉H₂₁N₅O₂·2HCl·H₂O: MW 442.34) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer : Conduct systematic reviews with meta-analyses to identify confounding variables (e.g., dosage, model systems). For in vitro vs. in vivo discrepancies, validate receptor binding assays (muscarinic M₁/M₃ subtypes) under standardized conditions (pH, temperature). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses and ensure comparability between studies . Replicate conflicting experiments with controlled parameters (e.g., purity ≥98.5% per ) and report raw data for transparency.

Q. What experimental models are optimal for studying the antimuscarinic mechanisms of this compound in myopia research?

- Methodological Answer : Use ex vivo scleral fibroblast cultures to assess metabolic changes (e.g., proteomic profiling via SILAC) under hypoxic conditions . For in vivo models, select species with scleral remodeling analogous to humans (e.g., guinea pigs). Measure outcomes like axial length and scleral thickness, ensuring blinding and randomization. Validate findings with molecular docking studies to confirm M₁ receptor interactions .

Q. How can researchers design studies to investigate conformational changes in this compound under varying pH conditions?

- Methodological Answer : Perform pH-dependent XRD and molecular dynamics simulations. Prepare solutions at pH 1–6 (simulating gastric to physiological environments) and analyze crystal structures for protonation shifts (e.g., monoprotonated vs. diprotonated forms). Compare energy-minimized conformations using MMPI and MNDO calculations ( ). Pair with NMR titration to track protonation site changes .

Data Contradiction Analysis

Q. What strategies are recommended when encountering inconsistent bioavailability data for this compound?

- Methodological Answer : Audit pharmacokinetic protocols for variables like administration route (oral vs. intravenous) and formulation excipients. Use crossover studies in human volunteers with plasma sampling at fixed intervals. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability. Cross-validate with in vitro permeability assays (Caco-2 monolayers) .

Methodological Frameworks

Q. How can the FINER criteria improve the formulation of research questions on this compound?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Example:

- Feasible : Access to XRD facilities for conformational studies.

- Novel : Investigating off-target effects on non-muscarinic receptors.

- Ethical : Use animal models only after in vitro proof-of-concept.

This framework mitigates pitfalls like overambitious scope or redundant hypotheses .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Threshold/Value | Reference |

|---|---|---|---|

| Purity (HPLC) | USP <2.01> | Impurities ≤30% per peak | |

| Molecular Weight | Elemental Analysis | 442.34 (C₁₉H₂₁N₅O₂·2HCl·H₂O) | |

| Dihedral Angle (XRD) | X-ray Diffraction | 22.2° |

Table 2 : Recommended In Vivo Models for Myopia Studies

| Model | Outcome Metrics | Validation Method |

|---|---|---|

| Guinea Pigs | Axial length, scleral thickness | Histopathology, OCT imaging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.